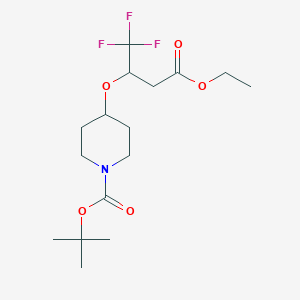

tert-butyl 4-(4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure, which includes a tert-butyl group, a piperidine ring, and a trifluoromethyl ketone moiety

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a key intermediate.

Reaction Steps: The compound can be synthesized through a series of reactions involving organolithium agents, trifluoroacetic anhydride, and other reagents.

Industrial Production Methods: Large-scale production involves continuous synthesis methods, where raw materials are introduced into a reactor, and the product is continuously extracted.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the compound's functional groups.

Substitution: Substitution reactions are common, where different substituents can replace existing groups on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: A wide range of derivatives depending on the substituents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 4-(4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine-1-carboxylate serves as a key intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets.

Case Study : Research has demonstrated its utility in synthesizing novel derivatives that exhibit anti-inflammatory and analgesic properties. For instance, derivatives of this compound have been tested for their efficacy in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .

Fluorinated Compounds

The incorporation of trifluoromethyl groups into organic molecules is known to enhance metabolic stability and lipophilicity. This compound's trifluoromethyl functionality contributes to its potential as a drug candidate with improved pharmacokinetic properties.

Research Findings : Studies indicate that compounds containing trifluoromethyl groups often show increased potency and selectivity in biological assays. The unique electronic properties of fluorine can also influence the binding affinity of these compounds to their targets .

Synthesis of Complex Molecules

This compound is utilized in multi-step synthesis processes to create complex molecular architectures. Its ability to participate in various chemical reactions such as Michael additions and nucleophilic substitutions makes it a versatile building block.

Example Application : In one study, this compound was used in the synthesis of pyrrolidine derivatives that showed promising activity against cancer cell lines, highlighting its role in developing anticancer agents .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Enhances bioactivity and selectivity |

| Fluorinated Compounds | Improves metabolic stability and lipophilicity | Increased potency and selectivity |

| Synthesis of Complex Molecules | Building block for multi-step synthesis processes | Versatile reactivity leading to complex structures |

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways, which may involve interactions with enzymes, receptors, or other biomolecules. The exact mechanism of action would depend on the context in which the compound is used and the specific biological system it interacts with.

Comparación Con Compuestos Similares

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A related compound with similar functional groups.

Tert-butyl piperidine-1-carboxylate: A structural analog without the trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in tert-butyl 4-(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine-1-carboxylate imparts unique chemical and physical properties compared to its analogs, making it particularly valuable in specific applications.

Actividad Biológica

Tert-butyl 4-(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine-1-carboxylate (CAS Number: 1864074-89-4) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H26F3NO5 with a molecular weight of 369.38 g/mol. The compound features a piperidine ring substituted with an ethoxy and a trifluoromethyl oxobutanoate moiety, contributing to its unique biological profile.

Antitumor Activity

Piperidine derivatives have been extensively studied for their antitumor properties. For instance, compounds that share structural similarities with tert-butyl 4-(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine have demonstrated significant inhibitory effects on various cancer cell lines:

The structural features that enhance the activity include the presence of electron-withdrawing groups (like trifluoromethyl) and the ability to form hydrogen bonds with target proteins.

Antimicrobial Activity

Similar piperidine derivatives have shown promising antibacterial and antifungal activities. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways:

| Study | Compound | Activity |

|---|---|---|

| Piperidine Derivatives | Significant inhibition against various bacterial strains | |

| Pyrazole-Piperidine Analogues | Effective against chloroquine-resistant Plasmodium falciparum |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Modifications in the substituents on the piperidine ring can significantly influence potency:

- Substitution Patterns : Introduction of electron-withdrawing groups enhances lipophilicity and binding affinity.

- Chain Length Variations : Adjusting the length of alkyl chains can affect solubility and cellular uptake.

- Functional Group Alterations : Changing functional groups can modulate interactions with biological targets.

Case Studies

Several studies highlight the biological potential of compounds structurally related to tert-butyl 4-(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine:

Case Study 1: Antitumor Efficacy

A study evaluated a series of piperidine derivatives for their cytotoxic effects against breast cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .

Case Study 2: Antimicrobial Properties

Research on related piperidine compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of protein synthesis .

Propiedades

IUPAC Name |

tert-butyl 4-(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl)oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26F3NO5/c1-5-23-13(21)10-12(16(17,18)19)24-11-6-8-20(9-7-11)14(22)25-15(2,3)4/h11-12H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUFMXYYDTWJHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)OC1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.